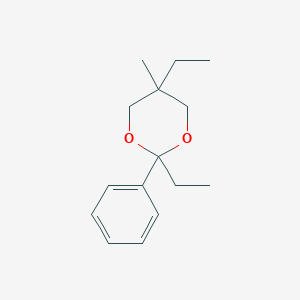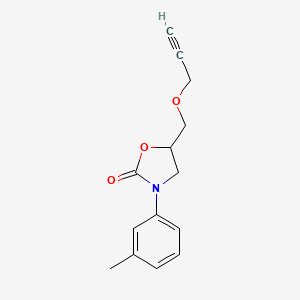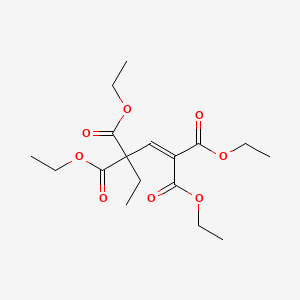
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C17H26O8. It is a tetraester derivative of pent-1-ene, characterized by the presence of four ester groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate typically involves the esterification of pent-1-ene-1,1,3,3-tetracarboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Pent-1-ene-1,1,3,3-tetracarboxylic acid.
Reduction: Tetraethyl pent-1-ene-1,1,3,3-tetraol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique ester groups.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate involves its reactivity with various chemical reagents. The ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Tetraethyl butane-1,1,2,2-tetracarboxylate
- Tetraethyl propane-1,1,3,3-tetracarboxylate
Uniqueness
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is unique due to the presence of a double bond in the carbon chain, which imparts different reactivity compared to its saturated counterparts. This double bond allows for additional reactions such as hydrogenation and polymerization, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
34993-74-3 |
|---|---|
Formule moléculaire |
C17H26O8 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C17H26O8/c1-6-17(15(20)24-9-4,16(21)25-10-5)11-12(13(18)22-7-2)14(19)23-8-3/h11H,6-10H2,1-5H3 |
Clé InChI |
QKNBSVJRMBBCKM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


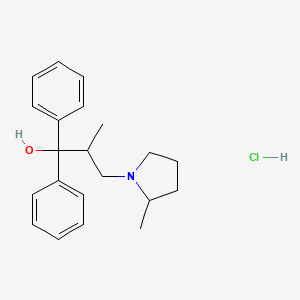
![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)

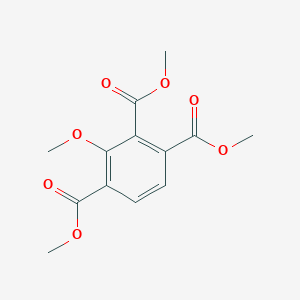

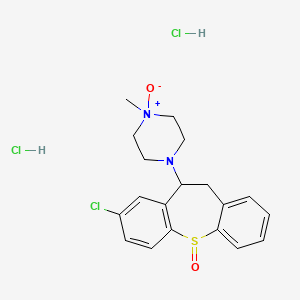

![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
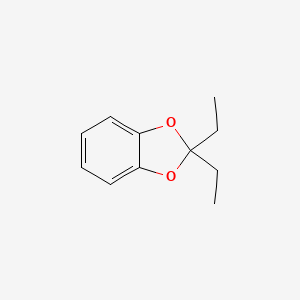
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
